ethyl (2E)-chloro(phenylhydrazono)acetate
Overview
Description
Ethyl (2E)-chloro(phenylhydrazono)acetate is an organic compound belonging to the class of esters It is characterized by the presence of an ester functional group, a phenylhydrazono group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2E)-chloro(phenylhydrazono)acetate can be synthesized through a multi-step process involving the reaction of ethyl chloroacetate with phenylhydrazine. The reaction typically proceeds under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general synthetic route involves the following steps:
Formation of Ethyl Chloroacetate: Ethyl chloroacetate is prepared by reacting chloroacetyl chloride with ethanol in the presence of a base such as pyridine.
Reaction with Phenylhydrazine: Ethyl chloroacetate is then reacted with phenylhydrazine under reflux conditions to form this compound. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-chloro(phenylhydrazono)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The hydrazone group can be reduced to form the corresponding amine.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chloro group.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and ethanol.
Reduction: Yields the corresponding amine derivative.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-chloro(phenylhydrazono)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: Used in studies to understand the mechanism of action of hydrazone derivatives and their interactions with biological targets.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-chloro(phenylhydrazono)acetate involves its interaction with biological targets through its hydrazone and ester functional groups. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active hydrazone moiety, which can then interact with cellular targets.
Comparison with Similar Compounds
Ethyl (2E)-chloro(phenylhydrazono)acetate can be compared with other similar compounds, such as:
Ethyl (2E)-phenylhydrazonoacetate: Lacks the chloro substituent, resulting in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
Ethyl (2E)-chloro(phenylhydrazono)propanoate:
This compound is unique due to the presence of both the chloro and phenylhydrazono groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (2E)-2-chloro-2-(phenylhydrazinylidene)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-15-10(14)9(11)13-12-8-6-4-3-5-7-8/h3-7,12H,2H2,1H3/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCJYKSOIZQABU-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28663-68-5 | |
Record name | 28663-68-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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